2-(Difluoromethyl)-5-methylpyridine
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Overview
Description
2-(Difluoromethyl)-5-methylpyridine is a fluorinated pyridine derivative that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability
Preparation Methods
The synthesis of 2-(Difluoromethyl)-5-methylpyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This method is advantageous due to its efficiency and economic viability . Another method involves the use of metal-catalyzed cross-coupling reactions, which can introduce the difluoromethyl group into existing pyridine frameworks . Industrial production methods often employ these strategies to ensure high yields and purity.
Chemical Reactions Analysis
2-(Difluoromethyl)-5-methylpyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where the difluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential use in drug discovery, particularly in the development of new pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of agrochemicals, where its stability and bioactivity are advantageous.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in the biological pathways involved, resulting in the desired therapeutic or agricultural effects .
Comparison with Similar Compounds
2-(Difluoromethyl)-5-methylpyridine can be compared with other fluorinated pyridine derivatives, such as:
- 2-(Trifluoromethyl)-5-methylpyridine
- 2-(Difluoromethoxy)-5-methylpyridine
- 2-(Difluoromethyl)-3-methylpyridine These compounds share similar structural features but differ in their specific fluorinated groups. The unique properties of this compound, such as its specific hydrogen bonding capabilities and metabolic stability, make it particularly valuable in certain applications .
Properties
IUPAC Name |
2-(difluoromethyl)-5-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-2-3-6(7(8)9)10-4-5/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGPHBNUKKAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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